N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
Description
N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a nitroethenyl sulfonamide derivative characterized by a 3,5-bis(trifluoromethyl)aniline core. The molecule features a sulfonyl group attached to a 4-tert-butylphenyl ring and a nitroethenyl linker, forming an (E)-configured double bond.
Properties
IUPAC Name |
N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N2O4S/c1-18(2,3)12-4-6-16(7-5-12)33(31,32)17(28(29)30)11-27-15-9-13(19(21,22)23)8-14(10-15)20(24,25)26/h4-11,27H,1-3H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSIHJOWAUEGAC-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a sulfonyl group, a nitroethenyl moiety, and bis(trifluoromethyl) aniline structure, which contributes to its unique properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation : The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain cancer cells.
- Cell Membrane Penetration : The sulfonyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
- Enzyme Modulation : The fluoroaniline moiety can interact with specific enzymes and receptors, modulating their activity and potentially influencing various biochemical pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- In vitro Studies : Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to untreated controls.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Models : Animal models of inflammation have shown that administration of the compound leads to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Data Table: Biological Activities Overview
| Activity Type | Model Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | In vitro (cell lines) | Growth inhibition (up to 70%) | |
| Anti-inflammatory | In vivo (animal model) | Decreased TNF-alpha and IL-6 levels | |
| Enzyme modulation | Biochemical assays | Modulation of enzyme activity |
Scientific Research Applications
Pharmaceutical Research
N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development against various diseases, including cancer and bacterial infections.
Material Science
The compound's properties lend themselves to applications in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl groups contribute to enhanced chemical resistance and thermal stability, making it suitable for high-performance materials used in electronics and aerospace industries.
Agricultural Chemistry
In agricultural chemistry, this compound can serve as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms. Research is ongoing to evaluate its efficacy and environmental impact compared to existing agrochemicals.
Case Study 1: Pharmaceutical Development
A recent study explored the synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline using similar methodologies, highlighting the versatility of the trifluoromethyl group in enhancing biological activity. The resulting compounds showed promising results in inhibiting specific cancer cell lines .
Case Study 2: Material Performance
Research conducted on polymers incorporating this compound demonstrated significant improvements in thermal stability and resistance to solvents when compared to traditional materials. This study provides insights into how modifications at the molecular level can lead to superior material properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl-Nitroethenyl Derivatives
Compounds sharing the sulfonyl-nitroethenyl-aniline scaffold exhibit structural variations primarily in the sulfonyl substituent (Table 1). For example:
- N-{(E)-2-[(4-bromophenyl)sulfonyl]-2-nitroethenyl}-3,5-bis(trifluoromethyl)aniline (MC2N4552) replaces the tert-butyl group with a bromophenyl, likely altering electronic properties and steric bulk .
- N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline substitutes the trifluoromethyl-aniline with a difluoroaniline, reducing electron deficiency .
These modifications may influence reactivity, solubility, or binding affinity in biological systems.
Pyrazole and Heterocyclic Derivatives
The pyrazole derivative N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d) shares the 3,5-bis(trifluoromethyl)aniline moiety but incorporates a pyrazole ring. This compound demonstrated anti-inflammatory activity comparable to diclofenac and celecoxib, highlighting the pharmacological relevance of the trifluoromethyl-aniline group .
Complex Amines and Schiff Bases
- Schiff bases like N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxysalicylaldimine exhibit intramolecular O–H⋯N hydrogen bonding, stabilizing non-planar conformations. Similar interactions may influence the target compound’s crystallinity or solubility .
Ester and Carboxamide Derivatives
Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetate replaces the sulfonyl-nitroethenyl group with an ethoxalyl moiety, demonstrating versatility in functionalization for applications like agrochemicals or polymer precursors .
Data Table: Key Structural and Functional Comparisons
Research Findings
- Synthetic Feasibility : Low yields for branched analogs (e.g., 7% for compound 21a) suggest that steric hindrance from tert-butyl or polyether groups may complicate synthesis .
Q & A
Q. What are the recommended synthetic routes for N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound’s synthesis likely involves a multi-step process, including sulfonylation of 4-tert-butylphenol, nitroethenylation, and coupling with 3,5-bis(trifluoromethyl)aniline. Key intermediates (e.g., sulfonyl chlorides, nitroethenyl precursors) require rigorous purification to avoid side reactions.
- Optimization : Use high-resolution NMR (¹H/¹⁹F) to monitor reaction progress and intermediates. Adjust reaction temperature (e.g., 0–60°C for nitroethenylation) and solvent polarity (e.g., DMF for solubility of trifluoromethyl groups) to minimize by-products. Impurity profiling (e.g., via HPLC-MS) is critical, as trifluoromethyl groups may sterically hinder coupling reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration of the nitroethenyl group and confirm sulfonyl-aniline geometry. High-resolution data (<1.0 Å) is essential due to the compound’s steric bulk and trifluoromethyl groups .
- Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and IR (sulfonyl S=O stretches at ~1350 cm⁻¹) provide electronic insights. DFT calculations (e.g., B3LYP/6-31G*) can model nitro group conjugation with the sulfonyl moiety .
Q. What purification strategies are effective for removing common by-products or impurities?
Methodological Answer:
- Chromatography : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate polar nitro-containing by-products.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on the compound’s solubility. Impurities like acetylated aniline derivatives (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide) may require repeated recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Case Example : If ¹H NMR suggests a single conformer but X-ray data reveals polymorphism, perform variable-temperature NMR to detect dynamic equilibria. Pair with DSC/TGA to confirm thermal stability of crystalline forms.
- Data Integration : Use SHELXPRO to overlay spectroscopic and crystallographic data, ensuring consistency in bond lengths/angles (e.g., C-SO₂ bond ~1.76 Å). Discrepancies may indicate solvent inclusion or disorder in the crystal lattice .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Long-Term Studies : Adapt frameworks from Project INCHEMBIOL (2005–2011) to assess abiotic/biotic degradation. Measure hydrolysis rates (pH 5–9 buffers) and photolysis under UV light (λ = 254 nm).
- Partitioning Analysis : Determine logP (octanol-water) to predict bioaccumulation. Use LC-MS/MS to track transformation products (e.g., nitro-reduction to amino derivatives) in simulated ecosystems .
Q. How can computational models predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., sulfotransferases) using AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and nitro group’s electron-withdrawing effects.
- Reactivity Simulations : Employ Gaussian09 to calculate Fukui indices for electrophilic/nucleophilic sites. The nitroethenyl moiety is likely reactive toward nucleophiles (e.g., glutathione in toxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
